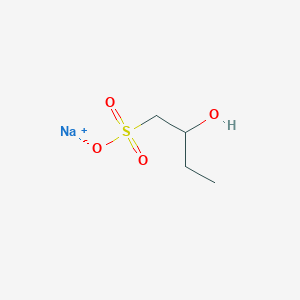

Sodium;2-hydroxybutane-1-sulfonate

Description

These analogs share key features, including sulfonate functional groups and hydrocarbon backbones, which influence solubility, reactivity, and industrial applications.

Properties

IUPAC Name |

sodium;2-hydroxybutane-1-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O4S.Na/c1-2-4(5)3-9(6,7)8;/h4-5H,2-3H2,1H3,(H,6,7,8);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKLOQBSHNNYBRY-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CS(=O)(=O)[O-])O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NaO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Surfactant Applications

Sodium 2-hydroxybutane-1-sulfonate is primarily utilized in the production of isethionate surfactants. These surfactants are characterized by their mildness and high foaming properties, making them suitable for personal care products such as:

- Baby Soaps and Shampoos : Due to their skin compatibility, these surfactants are often included in formulations aimed at sensitive skin.

- Liquid Skin Cleansers : The compound enhances the performance of liquid soaps by improving lathering and cleansing properties.

Table 1: Properties of Sodium Isethionate Surfactants

| Property | Value |

|---|---|

| Solubility | Highly soluble in water |

| Skin Compatibility | Excellent |

| Biodegradability | Good |

| pH Level | Mildly alkaline (pH ~10) |

Biochemical Research Applications

Sodium 2-hydroxybutane-1-sulfonate serves as a precursor for various biological buffers, which are essential in biochemical research. It is used to synthesize buffers such as:

- HEPES (N-(2-Hydroxyethyl)piperazine-N'-2-ethanesulfonic acid)

- MES (2-(N-Morpholino)ethanesulfonic acid)

- PIPES (Piperazine-N,N'-bis(2-ethanesulfonic acid))

These buffers are critical for maintaining stable pH levels in biological experiments, particularly in cell culture and enzymatic reactions.

Electroplating Applications

In the field of electroplating, sodium 2-hydroxybutane-1-sulfonate is added to electroplating baths to enhance the quality of metal deposits. Its inclusion allows for:

- Higher Current Densities : This leads to more efficient plating processes.

- Improved Appearance of Deposits : The resulting metal coatings exhibit better surface finish and uniformity compared to those produced without this additive.

Synthesis and Chemical Reactions

Sodium 2-hydroxybutane-1-sulfonate can be synthesized through various chemical reactions involving sulfonation processes. It acts as a building block for creating other organosulfur compounds through:

- C–S Bond Formation : It participates in reactions that form carbon-sulfur bonds, which are valuable in synthesizing pharmaceuticals and agrochemicals.

- Sulfonylation Reactions : The compound can be used to introduce sulfonyl groups into organic molecules, enhancing their reactivity and utility in further chemical transformations.

Table 2: Summary of Chemical Reactions Involving Sodium Isethionate

| Reaction Type | Description |

|---|---|

| C–S Bond Formation | Forms new carbon-sulfur bonds in organic synthesis |

| Sulfonylation | Introduces sulfonyl groups into target molecules |

Case Study 1: Personal Care Products

A study demonstrated that incorporating sodium isethionate into baby shampoo formulations improved skin compatibility and reduced irritation compared to traditional surfactants. This highlights its significance in developing safe personal care products for sensitive populations.

Case Study 2: Electroplating Efficiency

Research conducted on electroplating baths containing sodium isethionate showed a marked increase in deposition rates and surface quality of nickel coatings. This underscores the compound's role in enhancing industrial processes through improved performance metrics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between sodium 2-hydroxybutane-1-sulfonate (inferred properties) and its structural analogs:

* Hypothetical structure based on analogs; exact data unavailable in evidence.

Structural and Functional Differences

Hydroxyl Group Impact: The hydroxyl group in sodium 2-hydroxybutane-1-sulfonate enhances hydrophilicity compared to non-hydroxylated analogs like sodium 1-butanesulfonate. This increases its solubility in polar solvents, making it suitable for aqueous formulations . In contrast, sodium 2-methylprop-2-ene-1-sulphonate contains a double bond (C2), which promotes polymerization reactivity, a key feature in industrial monomer applications .

Chain Length and Applications :

- Longer-chain sulfonates (e.g., sodium 1-heptanesulfonate, CAS 22767-50-6) are preferred in ion-pair chromatography due to stronger hydrophobic interactions with analytes .

- Shorter chains (e.g., sodium 1-butanesulfonate) are used in milder surfactant systems or as buffering agents .

Sodium 1-butanesulfonate and 4-hydroxybutane-1-sulfonic acid lack acute toxicity data but are presumed low-risk due to structural similarities to regulated compounds .

Research Findings and Industrial Relevance

- Chromatography : Sodium alkanesulfonates with varying chain lengths (C6–C12) are critical in reversed-phase HPLC for separating polar compounds. Sodium 1-heptanesulfonate (CAS 22767-50-6) and sodium 1-decanesulfonate (CAS 13419-61-9) are USP-grade reagents with ≥99% purity, ensuring reproducibility in pharmaceutical testing .

- Polymer Chemistry : Sodium 2-methylprop-2-ene-1-sulphonate’s unsaturated structure enables copolymerization with acrylates, enhancing water retention in hydrogels .

Notes on Data Limitations and Future Research

- The exact properties of sodium 2-hydroxybutane-1-sulfonate require experimental validation, as the evidence primarily references analogs.

- Comparative studies on hydroxylated vs. non-hydroxylated sulfonates are sparse; further research could explore their stability under high-temperature or acidic conditions.

- Regulatory gaps exist for longer-chain sulfonates (e.g., C12), necessitating expanded PBT/vPvB assessments .

Preparation Methods

Reaction Mechanism

-

Sulfonation : Butenol reacts with sodium sulfite in aqueous medium to form sodium 2-hydroxybutane-1-sulfonate.

-

Acidification : The intermediate is treated with hydrochloric acid to yield 2-hydroxybutane-1-sulfonic acid.

-

Cyclization Dehydration : Under vacuum and heat, the sulfonic acid undergoes cyclization to form 1,4-butane sultone, though this step is omitted if the sodium salt is the target.

Optimized Conditions

| Parameter | Range | Optimal Value |

|---|---|---|

| Molar ratio (Butenol:Na₂SO₃) | 1.5:1 – 2:1 | 1.5:1 |

| Temperature | 40–50°C | 45°C |

| pH | 6–7 | 6.5 |

| Reaction time | 2–3 hours | 2.5 hours |

| Yield | 70–85% | 82% (post-purification) |

Key Steps :

-

Sodium sulfite is dissolved in water, followed by slow addition of butenol and sulfuric acid.

-

Post-reaction neutralization with NaOH ensures the sodium salt form.

Chlorobutanol Sulfonation Route

An alternative pathway utilizes 4-chlorobutanol and sodium sulfite in alcohol solvents. This method is favored for its high purity output.

Procedure

Advantages

Epoxide Ring-Opening with Sodium Bisulfite

Though less common, 1,2-epoxybutane reacts with sodium bisulfite to form the target compound. This method mirrors syntheses of analogous hydroxy sulfonates.

Reaction Scheme

Conditions :

Industrial-Scale Synthesis

Large-scale production employs continuous flow reactors to enhance efficiency. Key modifications include:

Economic Considerations

| Factor | Batch Process | Continuous Process |

|---|---|---|

| Capital cost | $1.2M | $2.5M |

| Operational cost/year | $300K | $180K |

| Purity | 85–90% | 92–95% |

Analytical Validation

Post-synthesis characterization ensures compliance with industrial standards:

Q & A

Q. What are the established synthetic routes for Sodium 2-hydroxybutane-1-sulfonate, and how can purity be optimized?

Methodological Answer: Synthesis typically involves sulfonation of 2-hydroxybutanol followed by neutralization with sodium hydroxide. Key steps include:

- Sulfonation: Reaction with sulfonic acid derivatives (e.g., chlorosulfonic acid) under controlled anhydrous conditions .

- Purification: Recrystallization from ethanol-water mixtures or ion-exchange chromatography to remove unreacted precursors .

- Purity Verification: Use anhydrous sodium sulfate for moisture removal , coupled with HPLC (C18 column, 0.1% trifluoroacetic acid mobile phase) to confirm ≥99% purity .

Q. Which spectroscopic techniques are most effective for characterizing Sodium 2-hydroxybutane-1-sulfonate, and what key spectral markers should researchers observe?

Methodological Answer:

Q. How does pH and temperature affect the stability of Sodium 2-hydroxybutane-1-sulfonate in aqueous solutions?

Methodological Answer:

- Stability Testing: Conduct accelerated degradation studies (e.g., 40–60°C for 14 days) and monitor via UV-Vis at 210 nm .

- pH Dependence: Stability decreases below pH 4 due to sulfonate group protonation; optimal stability at pH 6–8 .

Advanced Research Questions

Q. What advanced chromatographic methods can resolve co-eluting impurities in Sodium 2-hydroxybutane-1-sulfonate, and how should method parameters be optimized?

Methodological Answer:

- Ion-Pair Chromatography: Use sodium 1-heptanesulfonate (0.5–1.0 mM) as a pairing agent with a C8 column and phosphate buffer (pH 3.0) to enhance retention and resolution .

- Method Optimization: Adjust gradient elution (5–40% acetonitrile over 20 min) and column temperature (30–40°C) to separate polar impurities .

Q. How can researchers reconcile discrepancies in reported thermodynamic properties (e.g., ΔH°f) across studies?

Methodological Answer:

Q. What mechanistic insights can be gained from studying the sulfonate group's interaction with metal ions (e.g., Na⁺, Ca²⁺) in solution?

Methodological Answer:

- Isothermal Titration Calorimetry (ITC): Quantify binding constants (Kd) for metal-sulfonate complexes .

- X-ray Absorption Spectroscopy (XAS): Resolve coordination geometry (e.g., monodentate vs. bidentate binding) .

Critical Considerations for Researchers

- Literature Review: Use databases like PubMed and Web of Science with search terms "2-hydroxybutane sulfonate" AND "synthesis/stability" to identify gaps .

- Contradictory Data: Compare methodologies (e.g., solvent systems in NMR) and ensure compliance with USP reagent specifications .

- Ethical Reporting: Follow guidelines for chemical safety and reproducibility, as outlined in pharmacopeial standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.